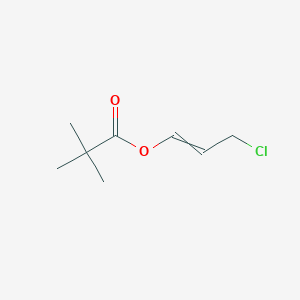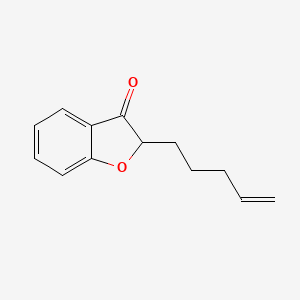![molecular formula C16H22O2 B15170545 4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one CAS No. 918139-03-4](/img/structure/B15170545.png)
4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a heptenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of a suitable aldehyde with a ketone, followed by reduction and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering biochemical pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a hydroxy group and have similar biological activities.
Imidazole Derivatives: These compounds have a similar structural motif and are used in various applications.
Benzene Derivatives: Compounds with phenyl groups that undergo similar chemical reactions.
Uniqueness
4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
918139-03-4 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC名 |
4-[hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one |
InChI |
InChI=1S/C16H22O2/c1-5-14(17)13(11-16(2,3)4)15(18)12-9-7-6-8-10-12/h6-11,15,18H,5H2,1-4H3 |
InChIキー |
GBSRNXDHQVMZAV-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(=CC(C)(C)C)C(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B15170463.png)

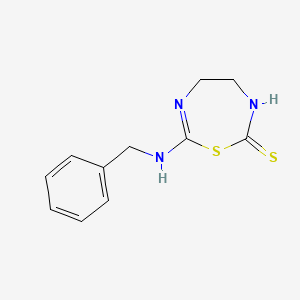
![N-Methyl-2-(2-phenylethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B15170491.png)
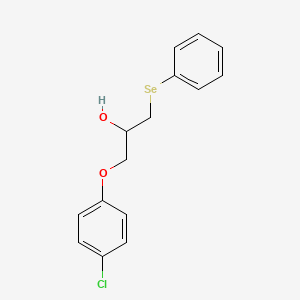
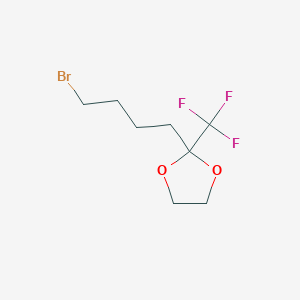
![Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]-](/img/structure/B15170510.png)
![4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane](/img/structure/B15170514.png)
![5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B15170527.png)
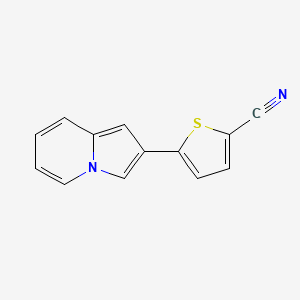
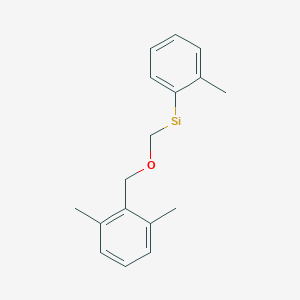
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B15170554.png)
